Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate
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Overview
Description
Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate is a complex organic compound with a unique structure that combines a naphthalene ring, a hydrazone linkage, and a benzene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate typically involves the reaction of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with methyl 4-bromobenzenesulfonate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate
- Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
- 2-methyl-2H-isothiazol-3-one
Uniqueness
Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate is unique due to its combination of a naphthalene ring, hydrazone linkage, and benzene sulfonate group. This structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
93679-75-5 |
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Molecular Formula |
C17H14N2O4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl 4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C17H14N2O4S/c1-23-24(21,22)14-9-7-13(8-10-14)18-19-17-15-5-3-2-4-12(15)6-11-16(17)20/h2-11,20H,1H3 |
InChI Key |
ZPJTZMYHIGUKJS-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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